Methyl 2-oxo-1-(3-oxocyclohexyl)cyclopentane-1-carboxylate
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Overview
Description
Methyl 2-oxo-1-(3-oxocyclohexyl)cyclopentane-1-carboxylate is an organic compound that belongs to the class of cycloalkanes It features a cyclopentane ring substituted with a 3-oxocyclohexyl group and a methyl ester group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-1-(3-oxocyclohexyl)cyclopentane-1-carboxylate can be achieved through several methods. One common approach involves the reaction of cyclopentanone with a suitable cyclohexanone derivative under acidic or basic conditions to form the desired product. The reaction typically requires a catalyst, such as a Lewis acid or a base, to facilitate the formation of the cycloalkane ring structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of advanced purification techniques, such as distillation or chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-1-(3-oxocyclohexyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-oxo-1-(3-oxocyclohexyl)cyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-oxo-1-(3-oxocyclohexyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxocyclopentanecarboxylate: A similar compound with a cyclopentane ring and a methyl ester group but lacking the 3-oxocyclohexyl substitution.
Methyl 2-oxocyclohexanecarboxylate: Features a cyclohexane ring with a methyl ester group, similar in structure but differing in ring size and substitution pattern.
Uniqueness
Methyl 2-oxo-1-(3-oxocyclohexyl)cyclopentane-1-carboxylate is unique due to its dual ring structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
115663-64-4 |
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Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
methyl 2-oxo-1-(3-oxocyclohexyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H18O4/c1-17-12(16)13(7-3-6-11(13)15)9-4-2-5-10(14)8-9/h9H,2-8H2,1H3 |
InChI Key |
YWTSRSLPWDTLQU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCC1=O)C2CCCC(=O)C2 |
Origin of Product |
United States |
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